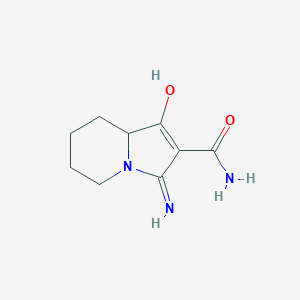![molecular formula C9H10F3NO B13156319 1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B13156319.png)
1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a fluoroethanamine moiety
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration and subsequent hydrogenation reduction to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents used in these reactions include hydrogen fluoride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the fluoroethanamine moiety play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects .
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine can be compared with similar compounds such as:
1-[4-(Difluoromethoxy)phenyl]ethanamine: This compound lacks the fluoro group on the ethanamine moiety, which may result in different chemical and biological properties.
2-[4-(Difluoromethoxy)phenyl]ethan-1-amine: This compound has a similar structure but differs in the position of the fluoro group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-fluoroethanamine |
InChI |
InChI=1S/C9H10F3NO/c10-5-8(13)6-1-3-7(4-2-6)14-9(11)12/h1-4,8-9H,5,13H2 |
InChI Key |
OMESPTLWAHBLEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CF)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


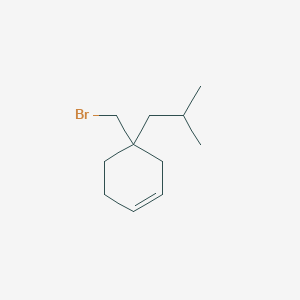
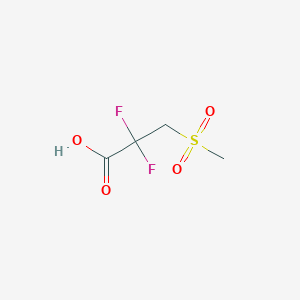
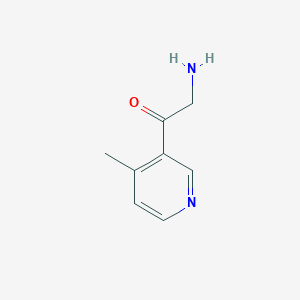
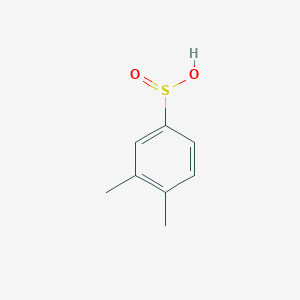

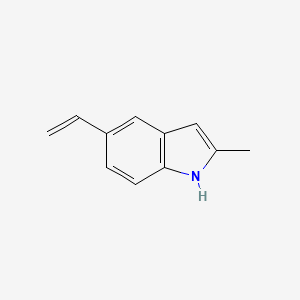
![1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane](/img/structure/B13156279.png)
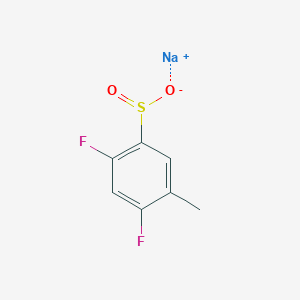
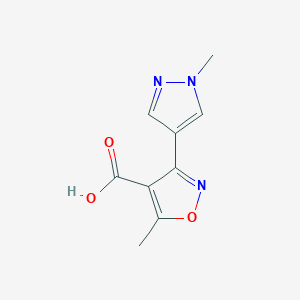
![[(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13156309.png)
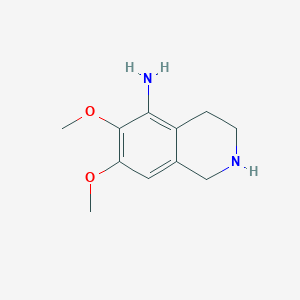
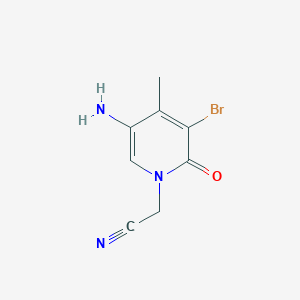
![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)
